molecular formula C19H20N2O3S2 B12187207 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B12187207
M. Wt: 388.5 g/mol
InChI Key: CHLGFDGGZRNILF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide follows International Union of Pure and Applied Chemistry (IUPAC) guidelines for heterocyclic compounds. The parent structure is identified as the acetamide moiety (CH3CONH-), with substituents on both the nitrogen atom and the alpha carbon of the acetyl group.

The nitrogen atom of the acetamide is bonded to a 2-(3,4-dimethoxyphenyl)ethyl group. This substituent consists of a benzene ring with methoxy (-OCH3) groups at positions 3 and 4, connected to an ethyl chain (-CH2CH2-) at position 2. The alpha carbon of the acetamide is linked to a 1,3-thiazole ring, a five-membered heterocycle containing sulfur at position 1 and nitrogen at position 3. The thiazole ring is further substituted at position 2 with a thiophen-2-yl group, a five-membered aromatic ring containing sulfur.

Applying IUPAC prioritization rules, the full systematic name is:
This compound
This nomenclature aligns with analogous thiazole-containing compounds documented in PubChem entries, where substituent positions on heterocycles are numerically specified to minimize locants.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C19H20N2O3S2 , derived from the following structural components:

Component Contribution to Formula
2-(3,4-Dimethoxyphenyl)ethyl C10H13O2
Acetamide backbone C2H3NO
1,3-Thiazole ring C3HNS
Thiophen-2-yl substituent C4H3S

Summing these contributions yields the consolidated formula:
C19H20N2O3S2

The molecular weight is calculated as:
$$
(19 \times 12.01) + (20 \times 1.01) + (2 \times 14.01) + (3 \times 16.00) + (2 \times 32.07) = 388.51 \, \text{g/mol}
$$

This aligns with structural analogs such as N-(3,4-dimethoxyphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide (C21H24N4O4S, 428.5 g/mol), accounting for differences in heterocyclic substituents.

Constitutional Isomerism and Tautomeric Possibilities

Constitutional isomerism in this compound arises primarily from variations in substituent placement on the thiazole ring or phenyl group. Potential isomers include:

  • Thiazole-substitution isomers : The thiophen-2-yl group could occupy position 5 instead of position 2 on the thiazole ring, altering the connectivity of the heterocycle.
  • Phenyl-substitution isomers : The methoxy groups might theoretically relocate to positions 2 and 5 on the benzene ring, though the specified 3,4-dimethoxy configuration limits this possibility.

Tautomerism is minimal due to the absence of enolizable protons adjacent to carbonyl groups or nitrogen atoms. The thiazole ring’s electronic structure, with sulfur at position 1 and nitrogen at position 3, precludes significant thione-thiol tautomerism. Similarly, the acetamide’s carbonyl group remains fixed in its keto form, as no α-hydrogens are available for enolization.

Comparative studies of thiazole derivatives, such as N-[2-(2-fluorophenyl)ethyl]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide (C17H15FN2OS2), confirm that structural rigidity in these systems minimizes tautomeric interconversion under standard conditions.

Properties

Molecular Formula

C19H20N2O3S2

Molecular Weight

388.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C19H20N2O3S2/c1-23-15-6-5-13(10-16(15)24-2)7-8-20-18(22)11-14-12-26-19(21-14)17-4-3-9-25-17/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,20,22)

InChI Key

CHLGFDGGZRNILF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2=CSC(=N2)C3=CC=CS3)OC

Origin of Product

United States

Preparation Methods

Thiophene-2-acetic Acid Bromination

The thiazole ring is synthesized via the Hantzsch thiazole synthesis , which involves:

  • α-Bromination of thiophene-2-acetic acid :

    • Thiophene-2-acetic acid is treated with bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) to yield α-bromo-thiophene-2-acetic acid.

    • Reaction conditions : Dichloromethane (DCM), 0–5°C, 2–4 h.

    • Yield : ~75% (reported for analogous brominations).

  • Cyclization with thiourea :

    • The α-bromo derivative reacts with thiourea in ethanol under reflux to form the thiazole ring.

    • Mechanism : Nucleophilic displacement of bromide by thiourea, followed by cyclization and elimination of HBr.

    • Reaction time : 6–8 h.

    • Yield : 68–72%.

  • Hydrolysis of the thioamide intermediate :

    • The resulting 2-(thiophen-2-yl)-1,3-thiazol-4-yl thioamide is hydrolyzed using dilute HCl (1 M) to yield the carboxylic acid.

    • Purification : Recrystallization from ethanol/water (1:1).

StepReagents/ConditionsYieldKey Characterization Data
BrominationBr₂, DCM, 0°C75%¹H NMR (CDCl₃): δ 3.85 (s, 2H, CH₂), 7.12–7.45 (m, 3H, thiophene)
CyclizationThiourea, EtOH, reflux70%IR (KBr): 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N)
HydrolysisHCl (1 M), 80°C85%MS (ESI): m/z 253.1 [M+H]⁺

Synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]amine

Reductive Amination of 3,4-Dimethoxybenzaldehyde

  • Aldol condensation :

    • 3,4-Dimethoxybenzaldehyde reacts with nitroethane in the presence of ammonium acetate to form β-nitrostyrene.

    • Conditions : Acetic acid, 100°C, 12 h.

  • Reduction to amine :

    • The nitro group is reduced using hydrogen gas (H₂) over a palladium/carbon (Pd/C) catalyst.

    • Yield : 82%.

    • Characterization : ¹H NMR (DMSO-d₆): δ 6.75–7.05 (m, 3H, aromatic), 3.85 (s, 6H, OCH₃).

Amide Coupling Reaction

The final step involves coupling the thiazole-thiophene acetic acid with the phenethylamine derivative:

  • Activation of the carboxylic acid :

    • 2-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]acetic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride.

    • Conditions : Reflux in dry DCM, 2 h.

  • Nucleophilic acyl substitution :

    • The acid chloride reacts with N-[2-(3,4-dimethoxyphenyl)ethyl]amine in the presence of triethylamine (Et₃N).

    • Solvent : Dry DCM, 0°C → room temperature, 12 h.

    • Yield : 67–72%.

ParameterValue
Reaction Scale0.5 mmol
SolventDichloromethane
CatalystTriethylamine
Temperature0°C → 25°C
PurificationFlash chromatography (DCM/MeOH 95:5)

Characterization of Final Product :

  • ¹H NMR (CDCl₃) : δ 7.45 (d, J = 3.6 Hz, 1H, thiophene), 6.75–6.95 (m, 3H, aromatic), 3.85 (s, 6H, OCH₃), 3.55 (t, J = 6.8 Hz, 2H, CH₂NH), 2.95 (t, J = 6.8 Hz, 2H, CH₂CO).

  • HPLC Purity : ≥97%.

Comparative Analysis of Synthetic Routes

Alternative Coupling Strategies

  • EDCl/HOBt-mediated coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF yields comparable results (65–70%) but requires longer reaction times (24 h).

  • Microwave-assisted synthesis : Reduces coupling time to 30 min with 70% yield, though scalability remains a challenge.

Yield Optimization

  • Critical factors :

    • Purity of intermediates (≥95% by TLC).

    • Exclusion of moisture during amide coupling.

    • Use of freshly distilled DCM.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and basic conditions, as indicated by its amide functional group.

  • Acidic Hydrolysis : In the presence of strong acids (e.g., HCl), the amide bond cleaves to yield a carboxylic acid and an amine. This reaction is typically carried out at elevated temperatures.

  • Basic Hydrolysis : Using bases like NaOH, the amide hydrolyzes to form a carboxylate salt and an amine. This pathway may be more selective but requires precise pH control.

ParameterAcidic ConditionsBasic Conditions
Reagents HCl, heatNaOH, aqueous solvent
Products Carboxylic acid + amineCarboxylate salt + amine
Selectivity Potential side reactionsHigher selectivity for amide cleavage

Substitution Reactions

The thiazole ring and thiophene substituent allow for nucleophilic substitution or electrophilic aromatic substitution, depending on the reagents and conditions.

Oxidation and Reduction

While direct oxidation/reduction data for this compound is limited, analogs suggest potential reactivity:

  • Oxidation : Related thiazole derivatives undergo oxidation of sulfur-containing groups (e.g., sulfides to sulfoxides) using reagents like NaIO4 .

  • Reduction : Amide bonds may be reduced to amines using agents like LiAlH4, though this could destabilize the molecule.

Biological Interactions

Although not directly a chemical reaction, the compound’s mechanism of action involves binding to biological targets (e.g., enzymes or receptors), which may involve non-covalent interactions or covalent modifications. For example, similar thiazole derivatives inhibit bacterial RNA polymerase by disrupting transcription.

Stability and Degradation

  • Thermal Stability : The compound’s stability under heat depends on solvent and reaction conditions. Multi-step syntheses often require inert atmospheres to prevent degradation.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) are preferred for reactions involving nucleophilic attack, while protic solvents may facilitate hydrolysis.

Key Research Findings

  • Synthetic Versatility : The compound’s synthesis involves controlled reaction conditions (temperature, solvent choice) to optimize yield and purity.

  • Biological Implications : Structural modifications (e.g., substituents on the thiazole ring) significantly influence biological activity, suggesting tailored reactivity for therapeutic applications .

  • Reaction Selectivity : Hydrolysis and substitution reactions are highly sensitive to reagent choice and reaction parameters, necessitating careful optimization.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues with Shared Phenethylamine Backbone

Compounds sharing the N-[2-(3,4-dimethoxyphenyl)ethyl] backbone but differing in the acyl substituent provide insights into how structural modifications influence activity:

Compound Name Key Structural Features Biological Target/Activity Reference
Target Compound Thiophene-thiazole-acetamide ACE2 (Docking score: -5.51 kcal/mol)
N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide substituent Synthetic intermediate; no reported bioactivity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide Isobutylphenyl-propanamide Unknown; structural analogue
Mirabegron 2-amino-1,3-thiazol-4-yl group Beta-3 adrenergic agonist (overactive bladder treatment)

Key Observations :

  • The thiophene-thiazole group in the target compound may enhance interactions with ACE2 compared to simpler benzamide derivatives .
  • Mirabegron, while structurally distinct, demonstrates that thiazole-containing acetamides can exhibit potent receptor agonism, suggesting the target compound’s thiazole moiety could be pharmacologically relevant .

Analogues with Thiophene-Thiazole-Acetamide Core

Compounds with similar thiophene-thiazole-acetamide structures but varying substituents highlight the role of peripheral groups:

Compound Name Substituents Activity/Notes Reference
Target Compound 3,4-Dimethoxyphenethylamine ACE2 targeting
2-(2-phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide Thiophen-2-ylmethyl group No reported activity; structural similarity
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Cyanothiophene group Synthetic intermediate; no bioactivity data

Key Observations :

  • The 3,4-dimethoxyphenethylamine group in the target compound likely improves lipophilicity and target binding compared to simpler alkyl or aryl substituents .
  • The absence of methoxy groups in analogues like may reduce metabolic stability or receptor affinity.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight375.49 g/mol
Molecular FormulaC20H25N2O4S
LogP2.4748
Polar Surface Area48.602 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Research indicates that compounds with similar structural features, particularly those containing thiazole and thiophene moieties, exhibit significant biological activities. The proposed mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival.

Antitumor Activity

A study by Da Silva et al. evaluated the anti-glioma activity of thiazolidinone derivatives, which share structural similarities with our compound. They reported that certain derivatives exhibited potent antitumor effects against glioblastoma multiform cells by decreasing cell viability significantly. For example, compounds 9b , 9e , 9g , and 10e showed effective inhibition against various cancer cell lines including MDA-MB-231 and HCT116 .

Antimicrobial Activity

In vitro studies have demonstrated that thiazole and thiophene derivatives possess noteworthy antimicrobial properties. A series of thiazol-4-one/thiophene-bearing pyrazole derivatives were synthesized and tested for antimicrobial activity. The most active derivative showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus . This suggests that this compound may also exhibit similar antimicrobial effects.

Case Studies

  • Case Study on Antitumor Effects :
    • Objective : To assess the cytotoxicity of thiazolidinone derivatives.
    • Methodology : In vitro assays were conducted on various glioma cell lines.
    • Findings : Specific derivatives led to a significant reduction in cell viability, indicating potential for therapeutic use in glioblastoma treatment.
  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate antimicrobial properties against common bacterial strains.
    • Methodology : MIC and minimum bactericidal concentration (MBC) tests were performed.
    • Findings : Compounds demonstrated effective bactericidal activity, suggesting possible applications in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis likely involves coupling a thiazole-thiophene acetic acid derivative with 3,4-dimethoxyphenethylamine. A common approach for similar acetamides uses carbodiimide-mediated coupling (e.g., EDC·HCl) in dichloromethane with triethylamine as a base at 0–5°C . Reaction optimization includes monitoring pH (maintained at ~7–8), solvent polarity adjustments (e.g., acetone:methanol for crystallization), and purification via column chromatography (silica gel, ethyl acetate/hexane). Yield improvements may require stoichiometric control of amine-to-acid ratios (1:1.2 molar ratio) and slow addition of reagents to minimize side products .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign methoxy protons (δ 3.7–3.9 ppm), thiophene/thiazole aromatic protons (δ 6.8–8.2 ppm), and acetamide NH (δ ~8.5 ppm, broad). Use DEPT-135 to distinguish CH₂/CH₃ groups in the phenethyl chain .
  • IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~3300 cm⁻¹) .
  • HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular weight via ESI+ (e.g., [M+H]+ at m/z 429.1) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodological Answer : Initial screens should include:

  • Enzyme inhibition assays : Test ACE2 binding (as suggested by docking scores of −5.51 kcal/mol in similar acetamides) using fluorescence polarization or SPR .
  • Antimicrobial susceptibility : Use microdilution assays (MIC values) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assays on HEK-293 or HepG2 cells (IC₅₀ determination) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s conformational stability?

  • Methodological Answer : X-ray crystallography with SHELXL refinement (via Olex2 interface) is critical. Key steps:

  • Data collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 100 K.
  • Refinement : Apply riding models for H atoms (Uiso = 1.2×Ueq parent atom). Analyze torsion angles (e.g., dihedral between thiophene and thiazole rings) to confirm planarity or twisting (>60° deviations indicate steric strain) .
  • Validation : Check R-factors (<5%) and ADPs using PLATON .

Q. How to address contradictions between computational docking predictions and experimental binding data?

  • Methodological Answer :

  • Docking recalibration : Use AutoDock Vina with flexible side chains for ACE2’s catalytic site. Compare results with MD simulations (NAMD, 100 ns) to assess binding mode stability .
  • Experimental validation : Perform competitive ELISA with SARS-CoV-2 spike protein to quantify IC₅₀. Discrepancies >1 log unit suggest force field inaccuracies or solvation effects .

Q. What strategies optimize structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :

  • Core modifications : Replace thiophene with furan (to reduce hydrophobicity) or substitute methoxy groups with halogens (to enhance metabolic stability) .
  • QSAR modeling : Use CODESSA PRO to correlate descriptors (e.g., polar surface area, LogP) with ACE2 inhibition. Validate with leave-one-out cross-validation (R² > 0.8) .

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